molecular formula C11H15N3O4S B2920392 N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448063-30-6

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2920392
CAS RN: 1448063-30-6
M. Wt: 285.32
InChI Key: UVEIZNDMVNXRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are important in various fields of chemistry and biology due to their wide range of biological activities .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups including a furan ring, a hydroxypropyl group, a methyl group, an imidazole ring, and a sulfonamide group .


Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions. They are often used as building blocks in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Furan compounds generally have interesting properties that make them useful in various applications .

Scientific Research Applications

Cascade Reactions for Construction of Sulfonyl Compounds

One study highlights the efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates mediated by a copper/silver system. This synthetic protocol offers a streamlined approach to producing a series of products through a cascade of reactions, demonstrating the potential utility of furan and sulfonamide derivatives in organic synthesis (Li & Liu, 2014).

Synthesis and Electrophilic Substitution Reactions

Another research effort discusses the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole through reactions of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural, followed by alkylation to produce N-methyl derivatives. This study explores various electrophilic substitution reactions, shedding light on the chemical properties and reactivity of furan-imidazole sulfonamide derivatives (El’chaninov, Vlasova, & El’chaninov, 2017).

Corrosion Inhibition

Research into the application of furan-2-ylmethyl amino sulfonamide derivatives for corrosion inhibition demonstrates their effectiveness in protecting mild steel in acidic environments. This study highlights the role of such compounds in surface protection, indicating potential industrial applications (Sappani & Karthikeyan, 2014).

Novel Microbial Strategy for Sulfonamide Antibiotic Elimination

A novel microbial degradation pathway for sulfonamide antibiotics involving ipso-hydroxylation and fragmentation has been identified. This process, which leads to the elimination of these compounds from the environment, underscores the environmental relevance of sulfonamide derivatives and their potential for bioremediation (Ricken et al., 2013).

Metal-Free Domino Reactions for Sulfonylated Derivatives

A study on the efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives presents a metal-free approach to synthesizing these compounds. This research illustrates the versatility of sulfonamide derivatives in organic synthesis and their application in generating structurally diverse molecules (Cui, Zhu, Li, & Cao, 2018).

Future Directions

Furan derivatives are of great interest in various fields including medicinal chemistry, materials science, and biochemistry. Therefore, the study and development of new furan derivatives, such as the compound , is a promising area of research .

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-14-6-11(12-8-14)19(16,17)13-4-2-10(15)9-3-5-18-7-9/h3,5-8,10,13,15H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEIZNDMVNXRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.